
1,1'-(Dodec-6-ene-5,8-diyl)dibenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(Dodec-6-ene-5,8-diyl)dibenzene is an organic compound characterized by a dodecene backbone with two benzene rings attached at the 5th and 8th positions. This compound falls under the category of aromatic hydrocarbons and is known for its unique structural properties, which make it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Dodec-6-ene-5,8-diyl)dibenzene typically involves the alkylation of benzene with a suitable dodecene derivative. One common method is the Friedel-Crafts alkylation, where benzene reacts with a dodecene derivative in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
In an industrial setting, the production of 1,1’-(Dodec-6-ene-5,8-diyl)dibenzene can be scaled up using continuous flow reactors. This method ensures better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of zeolite catalysts has also been explored to enhance the efficiency of the alkylation process.
Chemical Reactions Analysis
Types of Reactions
1,1’-(Dodec-6-ene-5,8-diyl)dibenzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) to yield the corresponding alkanes.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can be performed on the benzene rings using reagents like nitric acid (HNO₃), sulfuric acid (H₂SO₄), and halogens (Cl₂, Br₂).
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.
Reduction: H₂ gas with Pd/C catalyst.
Substitution: HNO₃ and H₂SO₄ for nitration, SO₃ and H₂SO₄ for sulfonation, Cl₂ or Br₂ with a Lewis acid catalyst for halogenation.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alkanes.
Substitution: Nitro, sulfonyl, and halogenated derivatives.
Scientific Research Applications
1,1’-(Dodec-6-ene-5,8-diyl)dibenzene has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and polymers.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals, lubricants, and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of 1,1’-(Dodec-6-ene-5,8-diyl)dibenzene involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,1’-(Ethene-1,1-diyl)dibenzene: Similar structure but with an ethene backbone instead of dodecene.
1,1’-(But-2-ene-1,1-diyl)dibenzene: Contains a butene backbone, differing in chain length and saturation.
1,1’-(Hex-3-ene-1,1-diyl)dibenzene: Features a hexene backbone, providing different chemical properties.
Uniqueness
1,1’-(Dodec-6-ene-5,8-diyl)dibenzene is unique due to its longer dodecene backbone, which imparts distinct physical and chemical properties compared to shorter-chain analogs. This structural variation can influence its reactivity, solubility, and interactions with other molecules, making it a valuable compound for specific research and industrial applications.
Properties
CAS No. |
120853-58-9 |
|---|---|
Molecular Formula |
C24H32 |
Molecular Weight |
320.5 g/mol |
IUPAC Name |
8-phenyldodec-6-en-5-ylbenzene |
InChI |
InChI=1S/C24H32/c1-3-5-13-23(21-15-9-7-10-16-21)19-20-24(14-6-4-2)22-17-11-8-12-18-22/h7-12,15-20,23-24H,3-6,13-14H2,1-2H3 |
InChI Key |
ZRBPHDCTBUJMQL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C=CC(CCCC)C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


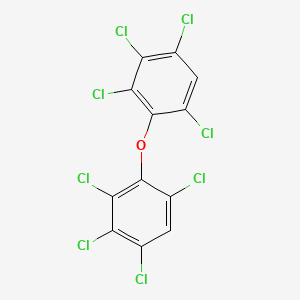




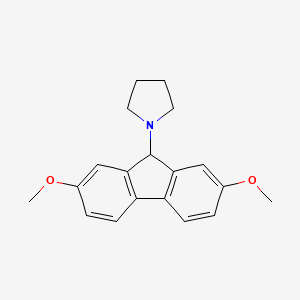



silane](/img/structure/B14291895.png)
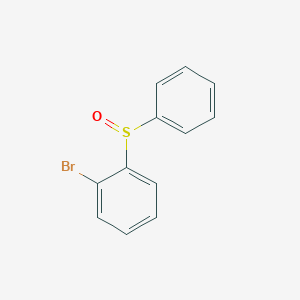
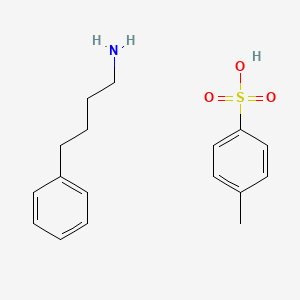
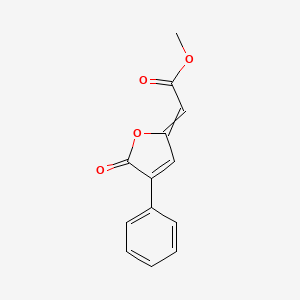
![Tributyl[cyclohexyl(methoxymethoxy)methyl]stannane](/img/structure/B14291923.png)
